molecular formula C14H13NO2 B1195057 N-Hydroxy-4-acetylaminobiphenyl CAS No. 4463-22-3

N-Hydroxy-4-acetylaminobiphenyl

Cat. No.: B1195057
CAS No.: 4463-22-3
M. Wt: 227.26 g/mol
InChI Key: UNHSJQXRZCIATF-UHFFFAOYSA-N
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Description

N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP) is a reactive metabolite of the known human bladder carcinogen 4-aminobiphenyl (4-ABP) . This compound is critically important in toxicology and cancer research, as the genotoxic and carcinogenic effects of 4-ABP are exhibited only after its metabolic conversion to this electrophilic intermediate . The primary mechanism of action involves its further enzymatic activation to form highly reactive aryl nitrenium ions . These ions can covalently bind to DNA, forming stable adducts, with the major lesion being identified as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP) . This DNA damage can lead to mutations and is a key event in the initiation of chemical carcinogenesis, particularly in the urinary bladder . Beyond covalent adduct formation, studies indicate that N-OH-AABP can also induce oxidative DNA damage through the production of reactive oxygen species, leading to strand breaks and other base modifications . Researchers utilize this compound in genotoxicity studies, such as the comet assay, and to investigate the structural perturbations it causes in DNA using various spectroscopic and chromatographic techniques . Its applications are fundamental for understanding the metabolic activation of aromatic amines, elucidating pathways of DNA damage, and studying the molecular etiology of bladder cancer.

Properties

CAS No.

4463-22-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3

InChI Key

UNHSJQXRZCIATF-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O

Synonyms

N-hydroxy-4-acetylaminobiphenyl
N-hydroxy-N-4-acetylaminobiphenyl
N-hydroxy-N-4-biphenylacetamide

Origin of Product

United States

Scientific Research Applications

Genotoxicity Studies

N-Hydroxy-4-acetylaminobiphenyl is extensively studied for its genotoxic effects on human DNA. Research indicates that it modifies DNA structure, leading to significant perturbations. A notable study demonstrated that exposure to N-OH-AABP resulted in the formation of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP), a specific DNA adduct associated with bladder cancer. The study employed techniques such as high-performance liquid chromatography (HPLC) and comet assays to assess DNA damage and mutagenicity .

Case Study: Bladder Cancer Implications

In a pivotal study, antibodies generated against N-OH-AABP-modified DNA showed enhanced recognition of DNA from bladder cancer patients compared to healthy individuals. This suggests a potential role for N-OH-AABP in the development of neo-antigenic epitopes that may contribute to cancer progression .

Mechanistic Insights into Carcinogenesis

This compound serves as a model compound for elucidating mechanisms of carcinogenesis. It has been shown to induce mutations in embryonic fibroblasts, with studies revealing a dose-dependent increase in mutation frequency upon treatment with N-OH-AABP . This highlights its utility in understanding mutational processes related to bladder carcinogens.

Metabolic Studies

Research has explored the metabolic pathways involving this compound, particularly its reduction by intestinal flora and liver enzymes. Studies indicate that certain bacteria can convert N-OH-AABP back to its parent compound, 4-acetylaminobiphenyl, thereby influencing carcinogenic potential . Understanding these metabolic interactions is crucial for assessing risk factors associated with exposure.

Table 1: Summary of Genotoxic Effects of this compound

StudyMethodologyKey Findings
Shahab et al., 2013HPLC, Comet AssayFormation of dG-C8-4ABP; recognition by antibodies in bladder cancer patients
Mutational Signature StudyCell Line Mutation AnalysisDose-dependent increase in mutation frequency; predominance of single base substitutions
Metabolic StudyBacterial Culture AnalysisIntestinal flora reduces N-OH-AABP to 4-acetylaminobiphenyl

Table 2: Comparison of Toxicity Profiles

CompoundToxicity LevelMutagenicityMechanism of Action
This compoundModerateHighForms DNA adducts leading to mutations
Benzo[a]pyreneHighVery HighIntercalates into DNA causing extensive damage

Comparison with Similar Compounds

Structural Analogues as Substrates and Enzyme Inactivators

A series of N-arylhydroxamic acid analogues of N-OH-AABP were synthesized to evaluate their interaction with hamster hepatic N,N-acetyltransferase (N,N-AT) . Key findings include:

Compound Structural Modification Transacetylation Activity Enzyme Inactivation Efficiency
N-OH-AABP (1) Parent compound High Moderate
Ether analogue (4) -O- linkage High Moderate
Ketone analogue (2) -CO- linkage High Low
SO₂ analogue (6) -SO₂- linkage Inactive Inactive
N-OH-AAS (7) -CH=CH- (stilbene) High Highest
  • Transacetylation Activity: Most analogues retained acetyl donor activity except the SO₂ analogue (6), which was inactive due to steric/electronic hindrance .
  • Enzyme Inactivation : All except compound 6 acted as irreversible, mechanism-based inactivators. The stilbene derivative (N-OH-AAS, 7) was the most potent, while the ketone analogue (2) was least effective .

Carcinogenic Potency Relative to Other Arylamines

Studies in rats compared the carcinogenicity of N-OH-AABP with related compounds:

Compound Target Organs (Rat) Carcinogenic Activity
N-OH-AABP Mammary gland, ear duct, forestomach High
4'-Fluoro-4-acetylaminobiphenyl Liver (male rats) High
N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) Liver, mammary gland, forestomach Higher than parent
3-Hydroxy-4-acetylaminobiphenyl None Non-carcinogenic
2-Methyl-N,N′-diacetylbenzidine Mammary gland Moderate
  • N-OH-AABP vs. N-OH-AAF: Both are potent carcinogens, but N-OH-AAF induces sarcomas in the peritoneum and is resistant to inhibition by 3-methylcholanthrene .
  • Fluorinated Derivatives: 4'-Fluoro-4-acetylaminobiphenyl showed unique hepatocarcinogenicity in male rats, unlike N-OH-AABP .

Metabolic Activation and DNA Adduct Formation

Comparative DNA Damage Mechanisms

  • N-OH-AABP : Forms dG-C8-4ABP adducts via aryl nitrenium ions in human uroepithelial cells (HUCs) . Microsomal O- and N-deacetylases activate N-OH-AABP, with paraoxon-sensitive binding to DNA .
  • N-OH-AAF: Generates N-(deoxyguanosin-8-yl)-2-aminofluorene adducts, primarily in liver DNA . Activation involves sulfhydryl-dependent acyltransferases .
  • 4-Aminobiphenyl (4-ABP): Requires metabolic conversion to N-OH-AABP for genotoxicity; direct DNA binding is negligible .

Mutational Signatures

  • Human Bladder Cancer (p53) : Dominant mutations are G→A transitions (53%) at methylated CpG sites, suggesting different etiological agents or repair inefficiencies .

Detoxification Pathways

  • Tissue Reductases : Liver and kidney homogenates also reduce N-OH-AABP, though less efficiently than gut flora .

Key Research Findings

Immunogenicity: Antibodies against N-OH-AABP-modified DNA cross-react with DNA from bladder cancer patients, supporting its role in carcinogenesis .

Enzyme Specificity : Human and hamster acetyltransferases show differential sensitivity to N-OH-AABP inactivation, highlighting species-specific metabolic risks .

Adduct Quantification : Linear correlation between dG-C8-4ABP levels and mutation frequency in TK6 cells (R² = 0.93) .

Preparation Methods

Reaction Conditions and Reagents

  • Step 1: Synthesis of N-OH-ABP
    N-Hydroxy-4-aminobiphenyl is typically synthesized via the reduction of 4-nitrobiphenyl. Catalytic hydrogenation or sodium dithionite-mediated reduction in alkaline aqueous ethanol yields the hydroxylamine derivative.

  • Step 2: Acetylation with Acetyl Chloride
    N-OH-ABP is reacted with acetyl chloride in the presence of triethylamine as a base. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Triethylamine neutralizes HCl generated during acetylation, driving the reaction to completion.

Representative Reaction Scheme:

N-OH-ABP+CH3COClEt3N, 0–5°CN-OH-AABP+HCl\text{N-OH-ABP} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, 0–5°C}} \text{N-OH-AABP} + \text{HCl}

Yield and Purity

  • Yield : ~75–85% after purification via silica gel chromatography.

  • Purity : >99% as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Hydrolysis of N-Acetoxy-4-Acetylaminobiphenyl

An alternative route involves the hydrolysis of N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP), a stabilized precursor. This method is advantageous for producing radiolabeled N-OH-AABP for tracer studies.

Synthesis of N-OAc-AABP

  • Acetylation of N-OH-AABP :
    N-OH-AABP is treated with [1-14C] acetyl chloride to introduce a radiolabel. The reaction is conducted in dichloromethane with triethylamine, yielding N-OAc-AABP with a specific activity of 50 mCi/mmol.

Hydrolysis to N-OH-AABP

  • Conditions : N-OAc-AABP is hydrolyzed in aqueous sodium bicarbonate (pH 8.5) at 37°C for 2 hours.

  • Outcome : Quantitative conversion to N-OH-AABP, verified by [14C] radiolabel tracking and HPLC.

Key Data Table: Hydrolysis Parameters

ParameterValue
Temperature37°C
pH8.5
Reaction Time2 hours
Conversion Efficiency>95%

Radiolabeled Synthesis for Mechanistic Studies

For tracking metabolic pathways and DNA adduct formation, radiolabeled N-OH-AABP is synthesized using isotopic precursors.

Tritium-Labeled N-OH-AABP

  • Procedure : [2,2'-3H]-4-nitrobiphenyl is reduced to [3H]-N-OH-ABP, followed by acetylation as described in Section 1.1.

  • Specific Activity : 57 mCi/mmol, confirmed by liquid scintillation counting.

[14C]-Labeled N-OH-AABP

  • Synthesis : [1-14C] acetyl chloride is used to acetylate N-OH-ABP, yielding [14C]-N-OH-AABP with 50 mCi/mmol activity.

Structural Characterization and Validation

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy :

    • N–O stretch: 930 cm⁻¹ (hydroxylamine).

    • Amide C=O stretch: 1650 cm⁻¹.

  • Proton NMR (CDCl₃) :

    • δ 2.1 (s, 3H, CH₃), δ 7.3–7.6 (m, 9H, aromatic), δ 9.2 (s, 1H, OH).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 227.26 (C₁₄H₁₃NO₂).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 reverse-phase (250 × 4.6 mm).

    • Mobile Phase: Acetonitrile/water (70:30 v/v).

    • Retention Time: 12.3 minutes.

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)Purity (%)Complexity
Acetylation of N-OH-ABP85>99Moderate
Hydrolysis of N-OAc-AABP95>99High

Challenges and Optimizations

  • Side Reactions : Over-acetylation at the aromatic amine is mitigated by low-temperature conditions.

  • Radiolabel Stability : [14C]-labeled compounds require storage at –20°C to prevent radiolysis.

Applications in Toxicological Research

N-OH-AABP serves as a precursor to DNA adducts like N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), implicated in bladder carcinogenesis. Its preparation with high purity is essential for:

  • DNA Binding Studies : Quantifying adduct formation via [32P]-postlabeling.

  • Immunoassays : Generating antibodies against modified DNA for cancer biomarker research .

Q & A

Q. What is the mechanism by which N-OH-AABP induces genotoxicity in human DNA?

N-OH-AABP, a reactive metabolite of 4-aminobiphenyl (4-ABP), forms covalent adducts with DNA through aryl nitrenium ions. These electrophilic intermediates bind preferentially to deoxyguanosine residues, forming N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP) adducts. This disrupts DNA base pairing, leading to structural destabilization and strand breaks. The formation of these adducts was confirmed via HPLC analysis .

Q. Which experimental assays are standard for assessing N-OH-AABP-induced DNA damage?

  • Comet assay (single-cell gel electrophoresis): Quantifies DNA strand breaks by measuring tail length and olive tail moment (OTM). N-OH-AABP-treated lymphocytes show dose-dependent increases in OTM (e.g., 0.378–1.515 mM N-OH-AABP increased OTM by 2.5–5.3-fold) .
  • Spectroscopic techniques:
  • UV-Vis spectroscopy: Detects hyperchromicity due to DNA unwinding.
  • Circular dichroism (CD): Reveals shifts in ellipticity, indicating perturbations in DNA helicity .

Q. How does N-OH-AABP-modified DNA differ structurally from native DNA?

N-OH-AABP modification reduces fluorescence intensity (via intercalation or quenching), increases hyperchromicity in UV spectra (denaturation), and alters CD spectra (loss of B-form helicity). Agarose gel electrophoresis further confirms fragmentation and reduced electrophoretic mobility .

Advanced Research Questions

Q. What methodological challenges arise when quantifying dG-C8-4ABP adducts in bladder cancer patients?

  • Sensitivity limitations: HPLC requires high-purity DNA and optimized separation conditions to distinguish dG-C8-4ABP from endogenous nucleobases.
  • Background interference: Endogenous oxidative DNA damage (e.g., 8-oxo-dG) can confound results, necessitating tandem mass spectrometry (LC-MS/MS) for validation .

Q. How do antibodies against N-OH-AABP-modified DNA validate its role in bladder cancer pathogenesis?

Rabbits immunized with N-OH-AABP-modified DNA produce IgG antibodies that cross-react with DNA from bladder cancer patients (60.5–77.6% binding in competitive ELISA) but not healthy individuals. This epitope sharing suggests N-OH-AABP-induced adducts are immunogenic and may drive autoantibody production in patients .

Q. What contradictions exist between N-OH-AABP’s mutational signature and p53 mutations in bladder cancer?

While N-OH-AABP adducts predominantly target guanine, bladder cancer p53 mutations often occur at CpG sites (e.g., codon 175), implicating alternative mechanisms like oxidative stress or UV-like photoproducts. This discrepancy highlights the need to study co-carcinogens or secondary metabolic pathways .

Q. How should researchers optimize comet assay parameters for N-OH-AABP-treated lymphocytes?

  • Dose selection: Use sub-cytotoxic concentrations (e.g., 0.378–1.515 mM) to avoid confounding apoptosis with genotoxicity.
  • Incubation time: 24-hour exposure at 37°C ensures metabolic activation and adduct stabilization.
  • Scoring criteria: Prioritize OTM over tail length, as it integrates both DNA fragment size and distribution .

Methodological Recommendations

  • Adduct validation: Pair HPLC with immuno-slot blot assays using anti-dG-C8-4ABP antibodies for specificity .
  • Controls: Include 4-ABP-treated DNA and unmodified DNA in spectroscopic and ELISA experiments to confirm N-OH-AABP-specific effects .
  • Statistical rigor: Use one-way ANOVA with post-hoc Tukey tests for comet assay data (e.g., p < 0.05 for OTM differences) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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